

# Introduction: The Significance of Bismuth(III) Isopropoxide

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## Compound of Interest

Compound Name: *Bismuth(III) isopropoxide*

CAS No.: 15049-67-9

Cat. No.: B168324

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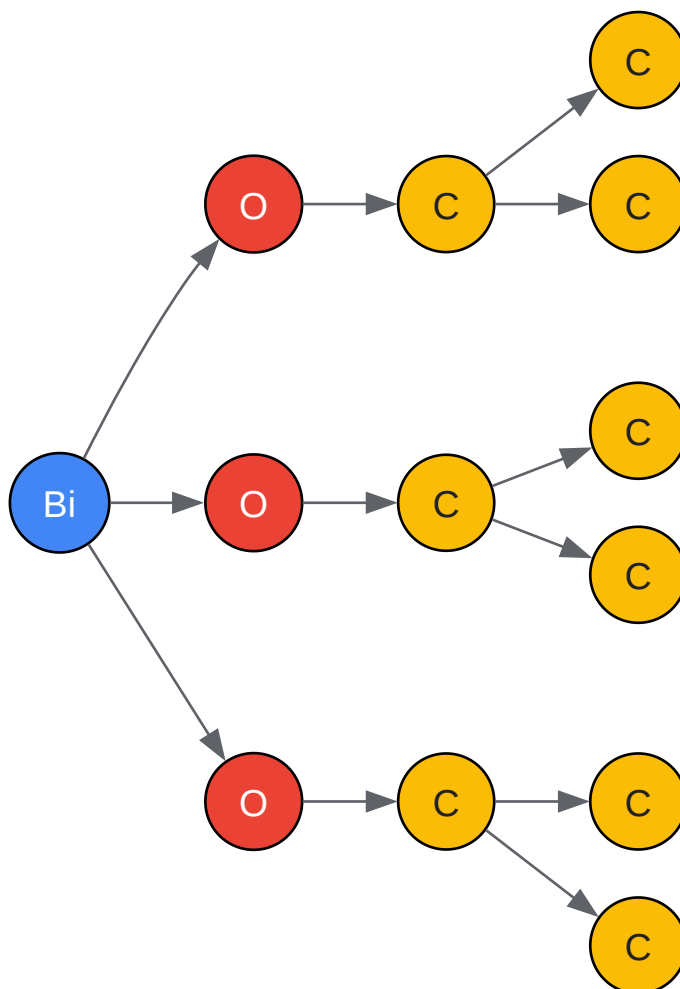
**Bismuth(III) isopropoxide** (CAS No. 15049-67-9) is an organometallic compound featuring a central bismuth atom in the +3 oxidation state coordinated to three isopropoxide ligands.<sup>[1][2]</sup> It is a moisture-sensitive, flammable solid that is soluble in many organic solvents.<sup>[1][2][3]</sup> Its organometallic nature distinguishes it from inorganic bismuth salts, offering a unique reactivity profile that makes it a valuable precursor and catalyst.<sup>[1][4]</sup> The bulky isopropoxide groups significantly influence its steric and electronic properties, which in turn dictate its reactivity and structural arrangements.<sup>[4]</sup> This compound serves as a critical molecular precursor for the synthesis of advanced bismuth-based materials, including oxides for applications in superconductors, thermoelectrics, and catalysis.<sup>[1][4]</sup>

## Table 1: Core Chemical Properties of Bismuth(III) Isopropoxide

Property	Value	Source(s)
CAS Number	15049-67-9	[1][2][5]
Molecular Formula	C <sub>9</sub> H <sub>21</sub> BiO <sub>3</sub>	[1][6][7]
Molecular Weight	386.24 g/mol	[1][6][7]
IUPAC Name	Bismuth(III) propan-2-olate	[1][5]
Appearance	White to grey powder	[2][7]
Sensitivity	Moisture sensitive	[2][3][6]
Solubility	Reacts with water; soluble in organic solvents	[1][2][3]
Hydrolytic Sensitivity	Reacts slowly with moisture/water	[2][6]

## Molecular Structure and Bonding

While a definitive single-crystal X-ray structure for monomeric **Bismuth(III) isopropoxide** is not widely published, its structural characteristics can be inferred from related bismuth alkoxides and spectroscopic data.[8][9] The central bismuth atom is bonded to the oxygen atom of each of the three isopropoxide ligands. Due to the steric bulk of the isopropoxide groups, a simple monomeric structure with a trigonal pyramidal geometry around the bismuth atom is expected in the gas phase or in non-coordinating solvents. The presence of the 6s<sup>2</sup> lone pair on the bismuth(III) center often leads to distorted coordination geometries.[4] In the solid state, bismuth alkoxides can form dimeric or polymeric structures through bridging alkoxide groups to achieve a higher coordination number.[9]



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Caption: Conceptual monomeric structure of **Bismuth(III) isopropoxide**.

## Synthesis and Handling

The synthesis of **Bismuth(III) isopropoxide** requires anhydrous conditions under an inert atmosphere (e.g., argon or nitrogen) to prevent premature hydrolysis.

## Common Synthetic Routes

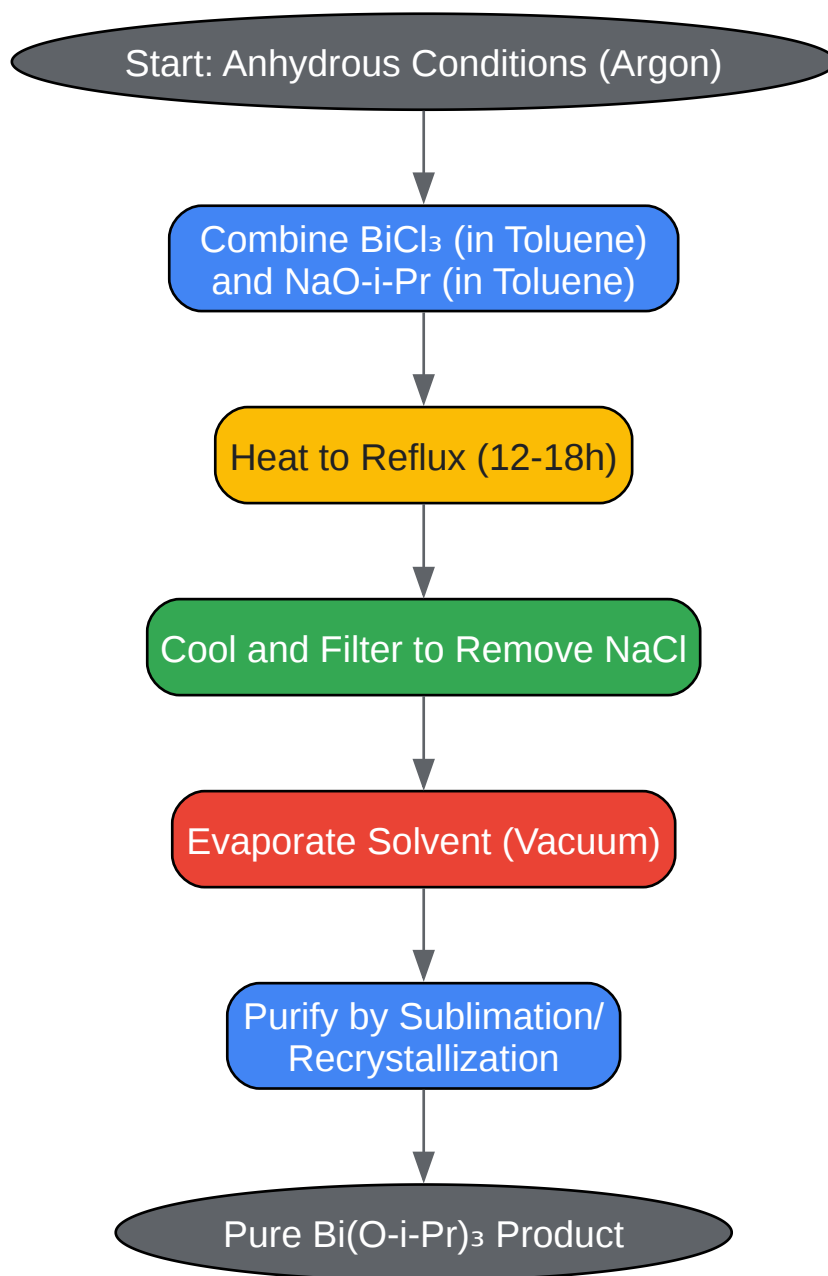
Several methods are effective for its synthesis:

- From Bismuth Halides: A common laboratory-scale method involves the reaction of Bismuth(III) chloride ( $\text{BiCl}_3$ ) with three equivalents of an alkali metal isopropoxide, such as sodium isopropoxide ( $\text{NaO-i-Pr}$ ) or potassium isopropoxide ( $\text{KO-i-Pr}$ ), in a suitable anhydrous solvent like benzene or THF.[10] The driving force for this salt metathesis reaction is the precipitation of the insoluble alkali metal chloride ( $\text{NaCl}$  or  $\text{KCl}$ ).
- From Bismuth(III) Oxide: **Bismuth(III) isopropoxide** can also be formed through the direct reaction of bismuth(III) oxide ( $\text{Bi}_2\text{O}_3$ ) with isopropanol.[1] However, this reaction can be slow and may require elevated temperatures and extended reaction times, as metal oxides are often chemically inert.[4]
- Electrochemical Synthesis: Bismuth(III) alkoxides have been synthesized via electrochemical reactions using a sacrificial bismuth anode in the corresponding alcohol (isopropanol).[10]

## Experimental Protocol: Synthesis from $\text{BiCl}_3$

This protocol describes a standard, self-validating synthesis that ensures high purity of the final product. The choice of an inert atmosphere and anhydrous solvents is critical due to the high hydrolytic sensitivity of the product.

- Preparation: Under a positive pressure of dry argon, add freshly prepared sodium isopropoxide (3.0 eq) to a flask containing anhydrous toluene.
- Reaction: Slowly add a solution of anhydrous Bismuth(III) chloride (1.0 eq) in anhydrous toluene to the stirred suspension of sodium isopropoxide at 0 °C.
- Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 12-18 hours to ensure the reaction goes to completion.
- Isolation: Cool the mixture to room temperature. The precipitated sodium chloride is removed by filtration under inert atmosphere.
- Purification: The solvent is removed from the filtrate under reduced pressure. The resulting solid residue, **Bismuth(III) isopropoxide**, can be further purified by sublimation or recrystallization from a non-polar solvent like hexane.



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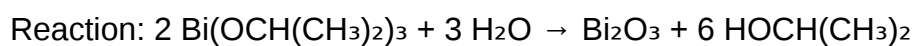
Caption: General workflow for the synthesis of **Bismuth(III) isopropoxide**.

## Chemical Reactivity and Applications

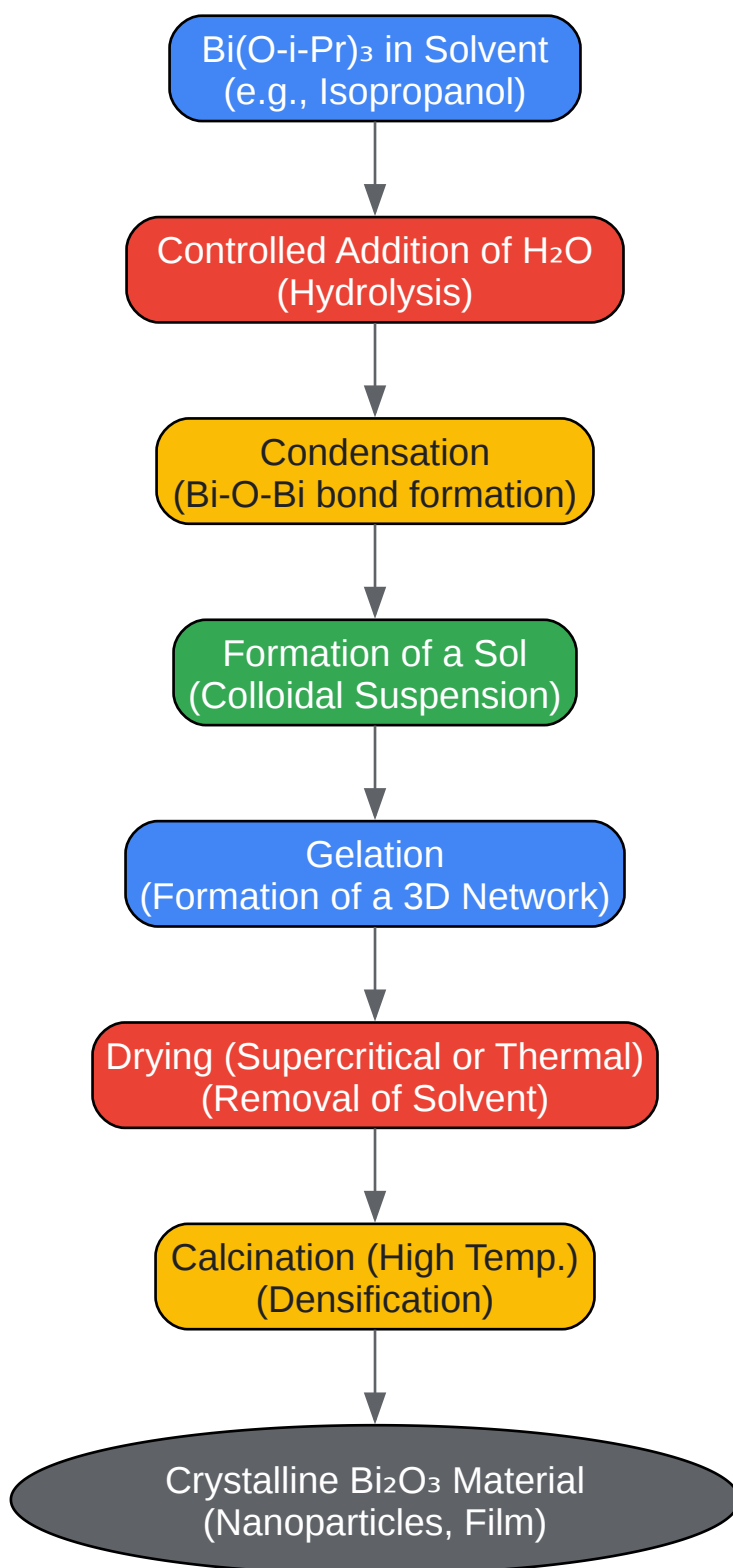
The chemical utility of **Bismuth(III) isopropoxide** stems from its reactivity, particularly the lability of the bismuth-oxygen bond.

## Hydrolysis and Condensation: A Gateway to Oxides

**Bismuth(III) isopropoxide** is highly susceptible to hydrolysis, reacting with water to form bismuth-oxo species and ultimately Bismuth(III) oxide ( $\text{Bi}_2\text{O}_3$ ), releasing isopropanol as a byproduct.[1][3]



This reactivity is the foundation of its use in sol-gel and Metal-Organic Chemical Vapor Deposition (MOCVD) techniques.[4] By carefully controlling the hydrolysis process (e.g., by limiting the amount of water), chemists can generate nanoparticles, thin films, and ceramics with controlled morphology and crystallinity.[4] These  $\text{Bi}_2\text{O}_3$  materials are crucial for applications as oxidation catalysts and oxide ion conductors.[4][11]



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Caption: Sol-Gel process using Bi(O-i-Pr)<sub>3</sub> to synthesize Bi<sub>2</sub>O<sub>3</sub> materials.

## Transesterification

In the presence of other alcohols, **Bismuth(III) isopropoxide** can undergo transesterification (or alcoholysis), where the isopropoxide ligands are exchanged for other alkoxy groups.<sup>[1]</sup> This allows for the synthesis of other bismuth alkoxides which may have different solubility or volatility profiles.

## Precursor for Advanced Materials

**Bismuth(III) isopropoxide** is a key starting material for a variety of functional materials:

- **Thermoelectrics:** It is a precursor for bismuth telluride ( $\text{Bi}_2\text{Te}_3$ ), a leading thermoelectric material capable of converting heat into electricity.<sup>[1]</sup>
- **Superconductors:** It has been used to create thin films of bismuth-based cuprate superconductors (BSCCO).<sup>[1]</sup>
- **Pigments:** It can be used to synthesize brilliant yellow pigments like bismuth vanadate ( $\text{BiVO}_4$ ).<sup>[1]</sup>

## Catalysis

The Lewis acidic nature of the bismuth center allows **Bismuth(III) isopropoxide** to function as a catalyst in various organic transformations, including polymerization, hydration, and oxidation reactions.<sup>[1]</sup>

## Analytical and Spectroscopic Characterization

A combination of analytical techniques is required to confirm the identity and purity of **Bismuth(III) isopropoxide**.

### Table 2: Spectroscopic Data for Characterization

Technique	Expected Result	Rationale
$^1\text{H}$ NMR	A doublet (for the methyl protons) and a septet (for the methine proton) characteristic of the isopropoxide group.	Confirms the presence and integrity of the isopropoxide ligands. Integration should correspond to a 6:1 ratio.
$^{13}\text{C}$ NMR	Two signals corresponding to the methyl and methine carbons of the isopropoxide ligand.	Provides further confirmation of the organic ligand structure.
FT-IR	Strong absorption bands corresponding to C-H, C-O, and Bi-O stretching vibrations. [4]	The Bi-O stretching bands are particularly indicative of the metal-ligand bond.
TGA/DSC	A distinct weight loss event corresponding to the decomposition of the compound to $\text{Bi}_2\text{O}_3$ .	Determines thermal stability and confirms the residue composition, crucial for MOCVD/sol-gel applications. [9]

## Protocol: NMR Sample Preparation and Analysis

Causality: Due to its extreme moisture sensitivity, all steps must be performed in a glovebox or using Schlenk line techniques. Deuterated solvents must be thoroughly dried over molecular sieves or by another appropriate method.

- Environment: Inside an argon-filled glovebox, weigh approximately 10-20 mg of **Bismuth(III) isopropoxide** directly into an NMR tube.
- Solvent Addition: Using a gas-tight syringe, add ~0.6 mL of a dry, deuterated solvent (e.g., Benzene- $d_6$  or Toluene- $d_8$ ). Benzene is often preferred as it does not have residual proton signals that overlap with the isopropoxide signals.
- Sealing: Cap the NMR tube securely. For extra precaution against atmospheric contamination during analysis, the cap can be sealed with Parafilm.

- Analysis: Remove the sample from the glovebox and acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra immediately.

## Relevance in Drug Development

While **Bismuth(III) isopropoxide** itself is not a therapeutic agent, the broader class of bismuth compounds has significant and long-standing applications in medicine.<sup>[12][13]</sup> Bismuth salts like bismuth subsalicylate and bismuth subcitrate are used to treat gastrointestinal disorders, most notably infections by *Helicobacter pylori*.<sup>[12][14]</sup> The interest in organobismuth compounds for medicinal applications is growing. **Bismuth(III) isopropoxide** can serve as a versatile starting material for the synthesis of novel organobismuth complexes with potential antimicrobial, antiviral, or anticancer properties.<sup>[1][14]</sup> Its utility lies in its ability to introduce a Bi(III) center into an organic framework under relatively mild, non-aqueous conditions.

## Conclusion

**Bismuth(III) isopropoxide** is a compound of significant academic and industrial interest. Its value is rooted in its specific chemical reactivity, which allows it to serve as a high-purity molecular precursor to a wide array of functional inorganic materials through processes like sol-gel and MOCVD. A thorough understanding of its structure, synthesis, and handling requirements—particularly its sensitivity to moisture—is paramount for its successful application. As research into bismuth-based materials and pharmaceuticals continues to expand, the role of versatile and reactive precursors like **Bismuth(III) isopropoxide** is set to grow in importance.

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